(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZIOGVAJXVGGL-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one exhibits significant antitumor activity. The compound has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis and inhibition of migration |
| HeLa (Cervical Cancer) | 10.5 | Disruption of cell cycle progression |
| A549 (Lung Cancer) | 12.8 | Activation of p53 pathway |
The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell migration and invasion, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 3.27–6.55 | |
| Pseudomonas aeruginosa | 1.67 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.36 | |
| Candida albicans | 6.55 | |
| Salmonella typhimurium | 26.20 |
These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Other Biological Activities
In addition to its antitumor and antimicrobial properties, this compound has shown promise in other areas:
- Glyoxalase Inhibition : It has been reported to inhibit glyoxalase activity, potentially disrupting metabolic pathways in cancer cells.
- Protein Tyrosine Phosphatase (PTP) Activity : Some studies indicate selective inhibition of PTP1B activity, relevant in diabetes and obesity research .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in MCF-7 and HeLa cells. -
Antimicrobial Efficacy :
Clinical isolates were tested against the compound to assess its antimicrobial potential, revealing effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
- (E)-4-(3,5-dimethoxyphenyl)but-3-en-2-one
- (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-1-ol
Uniqueness
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Biological Activity
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the presence of a 3,4,5-trimethoxyphenyl moiety attached to a butenone structure. This configuration is pivotal for its biological activity due to the electrophilic nature of the α,β-unsaturated carbonyl group which can interact with biological macromolecules.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and related compounds. The following table summarizes key findings from various studies:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases. For instance, in MCF-7 cells, it was observed that treatment led to significant activation of caspase-2, -3, and -8 .
- Inhibition of Tumor Growth : The compound has shown efficacy in downregulating HER2 expression in gastric cancer cells by disrupting critical protein-protein interactions involved in tumor survival and proliferation .
- Microtubule Dynamics : Similar to other chalcone derivatives, it interacts with tubulin at the colchicine site, leading to disrupted microtubule dynamics which is essential for cancer cell division and growth .
Anti-inflammatory and Antioxidant Activities
Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported significant inhibition of protein denaturation and radical scavenging activities comparable to standard anti-inflammatory agents like diclofenac sodium .
Case Studies
- In Vitro Studies : A study evaluated the compound against various human cancer cell lines including MCF-7 and HT-29. Results indicated that it exhibited potent antiproliferative activity with IC50 values ranging from low micromolar to single-digit nanomolar levels .
- In Vivo Studies : Animal models have been utilized to assess the in vivo efficacy of this compound. For example, zebrafish models showed promising results regarding tumor growth inhibition when treated with the compound .
Q & A
Q. What are the common synthetic routes for preparing (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol). Key optimization parameters include:
- Catalyst concentration : Excess base may lead to side reactions, while insufficient base reduces yield .
- Temperature : Mild heating (40–60°C) improves reaction kinetics without promoting decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) can enhance solubility of aromatic aldehydes, but ethanol is preferred for ease of product isolation .
Yield improvements (up to 73% in some derivatives) are achieved by monitoring reaction progress via TLC and employing recrystallization (e.g., ethanol) for purification .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should researchers look for?
- ¹H NMR : Confirm the (E)-stereochemistry via coupling constants (J = 16–18 Hz for trans-vinylic protons). The trimethoxyphenyl group shows three singlet peaks for methoxy groups at δ ~3.8–4.0 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~200 ppm, while the α,β-unsaturated ketone system resonates at δ ~120–140 ppm .
- IR : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- HR-MS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺) with minimal deviation (<5 ppm) .
Q. How is the cytotoxicity of this compound evaluated in vitro, and what controls are necessary to ensure assay reliability?
- MTT assay : Cells (e.g., cancer lines) are treated with serial dilutions of the compound. After 48–72 hours, formazan crystals are quantified spectrophotometrically (570 nm).
- Controls : Include vehicle (e.g., DMSO) to rule out solvent toxicity and a positive control (e.g., doxorubicin) to validate assay sensitivity .
- Data normalization : Express viability as a percentage relative to untreated cells. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How do structural modifications on the trimethoxyphenyl group influence the compound’s biological activity, and what strategies can be employed to analyze structure-activity relationships (SAR)?
Q. What computational approaches are suitable for studying the interaction of this compound with biological targets like tubulin or viral proteases?
- Molecular docking (AutoDock, Glide) : Predict binding poses and affinity scores. Key interactions include hydrogen bonds with tubulin’s β-subunit or hydrophobic contacts with protease active sites .
- MD simulations (GROMACS, AMBER) : Assess stability of ligand-target complexes over 50–100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
- QSAR models : Use physicochemical descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. How can X-ray crystallography and software like SHELX be utilized to determine the molecular conformation and intermolecular interactions of this compound in crystal form?
- Crystallization : Use slow evaporation in ethanol or methanol to obtain single crystals. The compound’s planar structure favors π-π stacking, visible in crystal packing .
- Data collection : Resolve structures at <1.0 Å resolution using MoKα radiation. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify interactions (e.g., D(2) chains for C=O⋯H-O motifs) .
Q. When encountering discrepancies in biological activity data between similar derivatives, what analytical methods can help identify the underlying chemical or conformational factors?
- Stereochemical analysis : Use NOESY NMR to confirm (E/Z)-isomerism, which impacts binding .
- Purity assessment : Validate compound integrity via HPLC (e.g., >95% purity) to rule out impurities as confounding factors .
- Conformational studies : Compare DFT-optimized geometries (B3LYP/6-31G(d)) with crystallographic data to identify bioactive conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
